molecular formula C36H23BF14P B156997 Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf CAS No. 918824-12-1

Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf

Cat. No. B156997
M. Wt: 763.3 g/mol
InChI Key: KDUKOLNXDQLNER-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as H-Pyrazole, and it has been studied extensively for its potential applications in various fields, including medicine and materials science.

Mechanism Of Action

The exact mechanism of action of H-Pyrazole is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell growth and inflammation. It may also interact with specific cellular receptors to produce its effects.

Biochemical And Physiological Effects

Studies have shown that H-Pyrazole can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it may have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using H-Pyrazole in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has shown good selectivity for its target enzymes, reducing the likelihood of off-target effects. However, its high potency can also make it difficult to work with, as it requires careful handling and storage to prevent accidental exposure.

Future Directions

There are several potential future directions for the study of H-Pyrazole. One area of focus could be the development of new anti-cancer therapies based on its mechanism of action. Additionally, further research could be conducted to explore its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, the synthesis of new derivatives of H-Pyrazole could be explored to improve its potency and selectivity for specific targets.

Synthesis Methods

The synthesis of H-Pyrazole involves the reaction of 4,5-dichloro-2,3,5,6-tetrafluorophenol with bis(2,4,6-trimethylphenyl)phosphine in the presence of a base. The resulting intermediate is then reacted with pentamethylcyclopentadiene to produce the final product.

Scientific Research Applications

H-Pyrazole has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

CAS RN

918824-12-1

Product Name

Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf

Molecular Formula

C36H23BF14P

Molecular Weight

763.3 g/mol

InChI

InChI=1S/C36H22BF14P/c1-11-7-13(3)34(14(4)8-11)52(35-15(5)9-12(2)10-16(35)6)36-32(50)24(42)19(25(43)33(36)51)37(17-20(38)26(44)30(48)27(45)21(17)39)18-22(40)28(46)31(49)29(47)23(18)41/h7-10H,1-6H3/q-1/p+1

InChI Key

KDUKOLNXDQLNER-UHFFFAOYSA-O

SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)[PH+](C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)F)F

Pictograms

Irritant

synonyms

Hydrogen[4-[dimesitylphosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate;  Frustrated Phosphonium Borate

Origin of Product

United States

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